Sodium 4-hydroxynaphthalene-2-sulphonate

描述

Synthesis Analysis

The synthesis of sodium 4-hydroxynaphthalene-2-sulphonate involves several steps, starting from basic naphthalene derivatives. One method includes the reaction of 1-amino-2-naphthol-4-sulphonic acid with alkyl bromides in a sodium ethoxide solution to produce a series of sodium sulphonates with varying alkyl chain lengths (Azzam, Negm, & Gad, 2004). Another approach is the sulphonation of 1-amino-2-hydroxynaphthalene-3-carboxylic acid followed by the elimination of the amino group to yield the desired sulphonate compound (Cross, 2008).

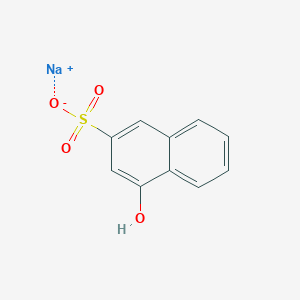

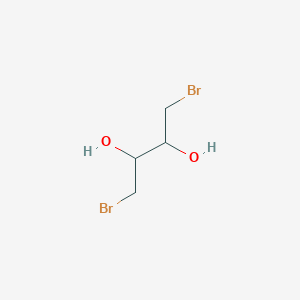

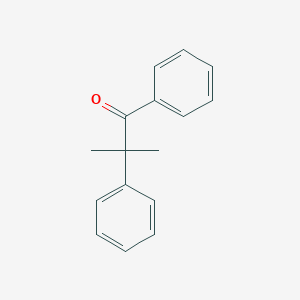

Molecular Structure Analysis

The molecular structure of sodium 4-hydroxynaphthalene-2-sulphonate is characterized by the presence of a hydroxynaphthalene ring and a sulphonate group. The exact positioning of these functional groups within the naphthalene ring system plays a crucial role in the compound's reactivity and solubility properties. Studies involving similar compounds have shown that the structure influences critical micelle concentration, surface tension, and solubilisation properties, suggesting a significant impact of the molecular structure on the compound's behavior in solutions (Azzam, Negm, & Gad, 2004).

Chemical Reactions and Properties

Physical Properties Analysis

The physical properties of sodium 4-hydroxynaphthalene-2-sulphonate, such as solubility, critical micelle concentration, and surface activity, are crucial for its application in various fields, including surfactants and dye synthesis. The compound's ability to lower surface tension and form micelles in solution highlights its potential as a surfactant. The relation between the hydrophobic chain length of the synthesized sulphonates and their solubilisation efficiency underscores the importance of the compound's structure in determining its physical properties (Azzam, Negm, & Gad, 2004).

科学研究应用

-

- Application : Sodium-ion batteries have been considered as a potential large-scale energy storage technology, especially for sustainable clean energy like wind, solar, and wave .

- Methods : The development of promising host materials with the ability of fast, stable, and efficient sodium-ion insertion/extraction is key to promoting SIBs .

- Results : The optimization of the electrolyte, the matching of cathode and anode materials, and the construction of sodium-ion full batteries with high-performance, high-safety, and low cost are urgently needed in order to make SIBs commercially available .

-

- Application : Sodium sulfinates act as versatile building blocks for preparing many valuable organosulfur compounds through S–S, N–S, and C–S bond-forming reactions .

- Methods : Sodium sulfinates emerging as sulfonylating, sulfenylating or sulfinylating reagents, depending on reaction conditions .

- Results : Remarkable advancement has been made in synthesizing thiosulfonates, sulfonamides, sulfides, and sulfones, including vinyl sulfones, allyl sulfones, and β-keto sulfones .

- Application : Sodium sulfinates act as versatile building blocks for preparing many valuable organosulfur compounds through S–S, N–S, and C–S bond-forming reactions .

- Methods : Sodium sulfinates emerging as sulfonylating, sulfenylating or sulfinylating reagents, depending on reaction conditions .

- Results : Remarkable advancement has been made in synthesizing thiosulfonates, sulfonamides, sulfides, and sulfones, including vinyl sulfones, allyl sulfones, and β-keto sulfones .

- Application : Sodium sulfinates act as versatile building blocks for preparing many valuable organosulfur compounds through S–S, N–S, and C–S bond-forming reactions .

- Methods : Sodium sulfinates emerging as sulfonylating, sulfenylating or sulfinylating reagents, depending on reaction conditions .

- Results : Remarkable advancement has been made in synthesizing thiosulfonates, sulfonamides, sulfides, and sulfones, including vinyl sulfones, allyl sulfones, and β-keto sulfones .

安全和危害

未来方向

Sodium 4-hydroxynaphthalene-2-sulphonate is a versatile chemical compound with diverse applications ranging from organic synthesis to analytical chemistry. Its future directions could involve further exploration of its synthetic utility for the construction of diverse bioactive heterocyclic scaffold .

属性

IUPAC Name |

sodium;4-hydroxynaphthalene-2-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O4S.Na/c11-10-6-8(15(12,13)14)5-7-3-1-2-4-9(7)10;/h1-6,11H,(H,12,13,14);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IINOGGDSBSTVTO-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C=C2O)S(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NaO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20161026 | |

| Record name | Sodium 4-hydroxynaphthalene-2-sulphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20161026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sodium 4-hydroxynaphthalene-2-sulphonate | |

CAS RN |

13935-00-7 | |

| Record name | Sodium 4-hydroxynaphthalene-2-sulphonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013935007 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium 4-hydroxynaphthalene-2-sulphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20161026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium 4-hydroxynaphthalene-2-sulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.268 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1S,2S,5R,6S)-2-Methoxy-3,7-dioxabicyclo[4.1.0]heptan-5-ol](/img/structure/B81177.png)

![5-Phenyl-3H-[1,2,3]triazole-4-carbonitrile](/img/structure/B81186.png)